molecular formula C5H11NO B1253713 (1E,2S)-2-methylbutanal oxime

(1E,2S)-2-methylbutanal oxime

Cat. No. B1253713
M. Wt: 101.15 g/mol
InChI Key: SEWWFHKIKWFJNV-WHEKYOLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E,2S)-2-methylbutanal oxime is an (E)-2-methylbutanal oxime that has S configuration at position 2. It derives from a (S)-2-methylbutanal.

Scientific Research Applications

  • Chemical Reactivity and Organophosphate Inhibition : One study highlights the use of sulfur derivatives of oximes, similar in structure to 2-methylbutanal oxime, in reactivating acetylcholinesterase inhibited by organophosphates, suggesting potential applications in biochemical research and possibly in antidotes for organophosphate poisoning (Degorre, Kiffer, & Terrier, 1988).

  • Analytical Chemistry in Wine Analysis : In the analysis of wine carbonyl compounds, including various aldehydes, methodologies using oximes as derivatization agents have been developed for gas chromatography-mass spectrometry applications. This showcases the role of oximes in analytical chemistry, particularly in food and beverage quality control (Culleré, Cacho, & Ferreira, 2004).

  • Magnetic Properties in Chemical Compounds : Research involving 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a compound with a similar oxime group, has led to the synthesis of a new {Mn(III)25} barrel-like cluster with potential applications in the study of single-molecule magnetic behavior, indicating the role of oxime derivatives in advanced materials science (Giannopoulos et al., 2014).

  • Bioconjugation in Vaccine Development : In the field of immunology, oxime chemistry has been employed for the efficient bioconjugation of proteins and polysaccharides in the preparation of conjugate vaccines, demonstrating the utility of oximes in medical and pharmaceutical research (Lees, Sen, & López-Acosta, 2006).

  • Catalytic Activity in Organic Synthesis : The use of oxime groups in optically active polymers for catalytic applications, as seen in the synthesis of chemically differentiated 1,2-diols, reveals the significance of oxime-containing compounds in catalytic chemistry and organic synthesis (Ren, Mo, & Dong, 2012).

properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(NE)-N-[(2S)-2-methylbutylidene]hydroxylamine

InChI

InChI=1S/C5H11NO/c1-3-5(2)4-6-7/h4-5,7H,3H2,1-2H3/b6-4+/t5-/m0/s1

InChI Key

SEWWFHKIKWFJNV-WHEKYOLUSA-N

Isomeric SMILES

CC[C@H](C)/C=N/O

Canonical SMILES

CCC(C)C=NO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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